Fmoc-NH-PEG14-acid
Description
Contextualizing Polyethylene (B3416737) Glycol (PEG) Linkers in Advanced Chemical Synthesis
Polyethylene glycol (PEG) linkers are polymers composed of repeating ethylene (B1197577) oxide units. creativepegworks.com They are widely utilized in chemical synthesis and drug development due to their unique properties, including high water solubility, biocompatibility, and flexibility. creativepegworks.comaxispharm.com The incorporation of PEG chains into molecules, a process known as PEGylation, can enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. jenkemusa.com PEG linkers can improve the solubility of hydrophobic molecules, protect them from enzymatic degradation, and reduce their immunogenicity. creativepegworks.compurepeg.com
The length of the PEG chain is a critical factor that can be customized to optimize the distance between conjugated molecules, thereby influencing the biological activity and stability of the final product. purepeg.com PEG linkers can be designed with various reactive functional groups at their ends, allowing for the connection of different types of molecules. jenkemusa.com
Significance of Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in Synthetic Organic Chemistry
The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for amines, widely used in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). nih.govluxembourg-bio.com Introduced in the 1970s, the Fmoc group offers a milder alternative to other protecting groups, as it can be removed under basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), without affecting acid-labile functionalities elsewhere in the molecule. nih.govluxembourg-bio.com This orthogonality is a key advantage in the multi-step synthesis of complex peptides and other organic molecules. nih.gov The Fmoc group is attached to an amino group to prevent it from participating in unwanted reactions during a chemical transformation. Once the desired reaction is complete, the Fmoc group can be selectively removed to reveal the amine for the next step in the synthetic sequence. luxembourg-bio.com
Role of Fmoc-NH-PEG14-acid as a Heterobifunctional Building Block in Research
This compound is classified as a heterobifunctional building block because it possesses two different reactive functional groups: an Fmoc-protected amine and a terminal carboxylic acid. nanosoftpolymers.com This dual functionality allows for the sequential and controlled conjugation of two different molecules.
The carboxylic acid end of this compound can be activated and reacted with a primary amine on a target molecule to form a stable amide bond. chemicalbook.com Following this conjugation, the Fmoc group can be removed under basic conditions to expose the amine, which is then available for reaction with another molecule, for instance, a molecule containing a carboxylic acid or an activated ester. nanosoftpolymers.comcreativepegworks.com This step-wise approach is fundamental to the construction of complex molecular architectures.
One of the most significant applications of this compound is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). dcchemicals.commedchemexpress.commedchemexpress.com PROTACs are molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.com In this context, this compound can serve as the linker that connects the ligand for the target protein to the ligand for the E3 ligase. nih.gov
Overview of Research Trajectories for this compound
The primary research trajectory for this compound is in the development of novel therapeutics, particularly in the area of targeted protein degradation. dcchemicals.commedchemexpress.com Its use as a linker in PROTACs is a major focus, with researchers exploring how the length and composition of the PEG chain influence the efficacy and selectivity of the resulting PROTAC. nih.gov
Furthermore, the principles of using this compound as a heterobifunctional linker extend to other areas of bioconjugation. For example, it can be used in the synthesis of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody that targets cancer cells. jenkemusa.compurepeg.com The PEG linker in this application can improve the solubility and stability of the ADC. nih.gov Research is also ongoing in the development of novel biomaterials and in the surface modification of nanoparticles, where the properties of the PEG linker can be exploited to create biocompatible and functionalized surfaces. biochempeg.com
Interactive Data Tables
Below are tables summarizing key information about this compound and related concepts.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C46H73NO18 | medchemexpress.com |
| Molecular Weight | 928.07 g/mol | medchemexpress.com |
| Appearance | Viscous Liquid | peptide.com |
| Solubility | Soluble in water and aqueous buffer, chloroform, methylene (B1212753) chloride, DMF, DMSO. Less soluble in alcohol, toluene. Not soluble in ether. | creativepegworks.com |
| Storage Temperature | 2-8°C | sigmaaldrich.comsigmaaldrich.com |
| Application Area | Description of Use | Key Advantage | Reference |
|---|---|---|---|
| PROTAC Synthesis | Serves as a heterobifunctional linker to connect a target protein ligand and an E3 ligase ligand. | Allows for controlled, step-wise synthesis and provides optimal spacing and solubility for the final PROTAC molecule. | dcchemicals.commedchemexpress.commedchemexpress.com |
| Solid-Phase Peptide Synthesis (SPPS) | Can be incorporated into a peptide chain to introduce a PEG linker for modifying the properties of the peptide. | The Fmoc group is compatible with standard SPPS protocols, and the PEG chain enhances solubility and can improve pharmacokinetic properties. | nih.govnih.gov |
| Antibody-Drug Conjugate (ADC) Development | Used to link a cytotoxic drug to an antibody, with the PEG component improving the overall properties of the ADC. | Enhances solubility and stability of the ADC, potentially reducing aggregation and improving therapeutic index. | purepeg.comnih.gov |
| Biomaterial and Nanoparticle Functionalization | The carboxylic acid can be used to attach the molecule to a surface, and the Fmoc-protected amine can then be deprotected for further functionalization. | The PEG chain imparts biocompatibility and reduces non-specific binding to the surface. | biochempeg.com |
Structure
2D Structure
Properties
Molecular Formula |
C46H73NO18 |
|---|---|
Molecular Weight |
928.1 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C46H73NO18/c48-45(49)9-11-51-13-15-53-17-19-55-21-23-57-25-27-59-29-31-61-33-35-63-37-38-64-36-34-62-32-30-60-28-26-58-24-22-56-20-18-54-16-14-52-12-10-47-46(50)65-39-44-42-7-3-1-5-40(42)41-6-2-4-8-43(41)44/h1-8,44H,9-39H2,(H,47,50)(H,48,49) |
InChI Key |
XDKJBZPUZMSRLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Design Considerations for Fmoc Nh Peg14 Acid
Fmoc-Based Solid-Phase Synthesis Protocols for PEGylated Compounds
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptides and other oligomers in a stepwise manner on an insoluble polymer support. biosynth.com The Fmoc/tBu (tert-butyl) strategy is particularly favored due to its use of a base-labile Nα-Fmoc protecting group and acid-labile side-chain protecting groups, which offers a high degree of orthogonality. nih.govaltabioscience.comresearchgate.net Incorporating a PEGylated building block like Fmoc-NH-PEG14-acid into a growing chain on a solid support follows the standard SPPS cycle of deprotection, activation, and coupling.
The general workflow involves:
Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). altabioscience.comuci.edu
Washing: The resin is thoroughly washed to remove the deprotection reagent and the dibenzofulvene-piperidine adduct by-product.
Coupling: A solution containing the incoming Fmoc-protected amino acid (or in this case, this compound), an activating agent, and a base is added to the resin to form the next peptide bond.
Washing: The resin is washed again to remove excess reagents and by-products, completing the cycle.
This cycle is repeated until the desired sequence is assembled. The strong UV absorbance of the Fmoc group allows for real-time monitoring of the deprotection and coupling steps, which is a significant advantage of this strategy. altabioscience.comnih.gov
The formation of the amide bond between the carboxylic acid of this compound and the free amine of the resin-bound peptide requires the activation of the carboxyl group. This is achieved using coupling reagents, which convert the carboxylic acid into a more reactive species. The choice of reagent is critical to ensure high coupling efficiency and minimize side reactions, particularly racemization. uniurb.it
Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. For the coupling of a sterically unhindered building block like this compound, standard conditions are generally effective. nih.gov
Table 1: Common Coupling Reagents for Fmoc-SPPS
| Reagent Class | Example Reagent | Name | Typical Conditions | Notes |
|---|---|---|---|---|
| Carbodiimides | DIC | N,N'-Diisopropylcarbodiimide | Used with an additive like HOBt or Oxyma to suppress racemization. nih.govpeptide.comchempep.com | The urea (B33335) by-product of DIC is soluble in common SPPS solvents, making it suitable for solid-phase applications. peptide.com |
| Phosphonium Salts | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) | Used with a non-nucleophilic base like DIPEA or Collidine in DMF. peptide.com | Highly efficient and fast-acting. |
| Aminium/Uronium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Used with a base (e.g., DIPEA) in DMF. Pre-activation of 3-8 minutes is common. uci.educhempep.com | Structurally an aminium salt, it is one of the most widely used reagents due to its high efficiency and low racemization. peptide.com |
| Aminium/Uronium Salts | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Used with a base like DIPEA or Collidine. uci.edu | Particularly effective for coupling sterically hindered amino acids. |
| Aminium/Uronium Salts | HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Used similarly to HBTU. uci.edunih.gov | Often provides higher reactivity than HBTU. |
Reaction times for coupling can vary from minutes to hours, and longer times may be required as the peptide chain elongates. uci.edu The use of heat, either conventional or microwave-assisted, can accelerate coupling reactions but may also increase the risk of side reactions like aspartimide formation or racemization of sensitive residues. nih.govnih.gov
Orthogonality in protecting groups is a cornerstone of modern peptide synthesis, allowing for the selective removal of one type of protecting group while others remain intact. altabioscience.comnih.gov The Fmoc/tBu strategy is a prime example of an orthogonal system. researchgate.net
The Fmoc group is labile to weak bases, with its removal proceeding via a β-elimination mechanism. chempep.comluxembourg-bio.com A 20% solution of piperidine in DMF is the standard reagent for this purpose, typically requiring two treatments of several minutes each to ensure complete deprotection. uci.educhempep.com
This base-labile nature is orthogonal to the acid-labile protecting groups commonly used for amino acid side chains (e.g., tert-butyl for Asp, Glu, Ser, Thr; trityl for Cys, His; Boc for Lys). altabioscience.com These groups are stable to the piperidine treatment used for Fmoc removal but are cleaved during the final step with strong acids like trifluoroacetic acid (TFA). nih.govaltabioscience.com
While piperidine is highly effective, alternative deprotection strategies have been developed for sensitive peptides where basic conditions could cause undesirable side reactions. nih.govescholarship.org For instance, a novel method utilizing hydrogenolysis under mildly acidic conditions has been reported for Fmoc deprotection, which is compatible with molecules containing reactive electrophiles and acid-sensitive Boc groups. nih.govescholarship.org Another strategy involves using a combination of hydroxylamine (B1172632) hydrochloride and imidazole (B134444) for the removal of related protecting groups like Dde, demonstrating the potential for fine-tuning deprotection orthogonality. sigmaaldrich.com
The solid support and the linker that attaches the first amino acid to it are critical components in SPPS, as they dictate the conditions for the final cleavage step and determine the C-terminal functionality of the resulting molecule. biosynth.comnih.gov When synthesizing a molecule where this compound is not the C-terminal residue, the choice of resin is determined by the desired final product (e.g., a peptide acid or amide).
For Peptide Acids: Benzyl alcohol-type linkers are commonly used.
Wang Resin: This is a standard choice for generating C-terminal carboxylic acids. Cleavage is performed with a high concentration of TFA (e.g., 95%), which also removes side-chain protecting groups. uci.edusigmaaldrich.com
2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive, allowing for the cleavage of the peptide while keeping side-chain protecting groups intact if desired. uci.edusigmaaldrich.com Cleavage can be achieved with very mild acidic conditions (e.g., 1% TFA in dichloromethane (B109758) or a TFE/AcOH/DCM mixture), which is advantageous for preparing protected peptide fragments. chempep.comsigmaaldrich.com It also minimizes racemization during the loading of the first amino acid and reduces diketopiperazine formation. sigmaaldrich.com
For Peptide Amides:
Rink Amide Resin: This is the most common resin for producing C-terminal amides. It is based on an acid-labile linker that releases the amidated peptide upon treatment with strong acid (e.g., 95% TFA). uci.edu
The selection of the solid support itself, typically polystyrene (PS) or a PEG-polystyrene composite (PEG-PS), also plays a role. PEG-PS resins exhibit better swelling properties in a wider range of solvents and can improve synthetic outcomes for difficult or aggregating sequences. biosynth.comresearchgate.net
Table 2: Common Resins for Fmoc-SPPS
| Resin | Linker Type | Final C-Terminus | Cleavage Conditions | Key Features |
|---|---|---|---|---|
| Wang | p-Alkoxybenzyl alcohol | Carboxylic Acid | High % TFA (e.g., 95%) | Standard for peptide acids; risk of racemization for some C-terminal residues. uci.edusigmaaldrich.com |
| 2-Chlorotrityl Chloride | Trityl | Carboxylic Acid | Mild acid (e.g., 1% TFA, TFE/AcOH/DCM) | Highly acid-sensitive; allows for protected fragment synthesis; minimizes racemization and diketopiperazine formation. chempep.comsigmaaldrich.com |
| Rink Amide | Tris(alkoxy)benzylamine | Amide | High % TFA (e.g., 95%) | Standard for peptide amides. uci.edu |
The repetitive and cyclical nature of Fmoc-SPPS makes it exceptionally well-suited for automation. nih.gov Automated peptide synthesizers perform the sequential steps of deprotection, washing, and coupling, significantly increasing throughput and reproducibility. nih.gov The integration of this compound into an automated synthesis protocol is straightforward and follows the same principles as the coupling of standard Fmoc-amino acids.
A key feature enabling automation is the ability to monitor the reaction progress. The Fmoc group's strong UV absorbance at around 301 nm allows the synthesizer to quantify the amount of Fmoc adduct released during the deprotection step. nih.govchempep.com This data provides a real-time assessment of the coupling efficiency at each step, ensuring the successful assembly of the target molecule. nih.gov Microwave-assisted automated synthesizers can further accelerate the process by using microwave heating to shorten coupling and deprotection times, although careful optimization is required to prevent heat-induced side reactions. nih.gov
Solution-Phase Synthetic Approaches for this compound and its Derivatives
While SPPS is dominant, solution-phase peptide synthesis (SolPPS) offers advantages for large-scale production, as it avoids the high cost of resins and can be more easily scaled up. google.com In traditional SolPPS, purification after each step can be laborious. However, modern approaches have streamlined the process.
One strategy is Liquid-Phase Peptide Synthesis (LPPS), which utilizes a soluble polymer support, often PEG itself. researchgate.net In this method, the growing peptide is attached to a high molecular weight PEG, which keeps it in solution during the reaction. After each coupling or deprotection step, the PEG-bound peptide is precipitated by adding a non-polar solvent like diethyl ether, allowing for the easy removal of excess reagents and by-products through filtration. researchgate.netnih.gov
Recently, coupling reagents that generate water-soluble by-products, such as the cyclic propylphosphonic anhydride (B1165640) (T3P®), have been applied to SolPPS. nih.gov This allows for rapid and efficient coupling in solution, with purification simplified to aqueous extractions, eliminating the need for chromatography at each step. nih.gov Such methods have been successfully demonstrated for both N-Boc and N-Fmoc protected amino acids. nih.gov The synthesis of a derivative using this compound in solution would involve coupling its free carboxylic acid to an amine-containing molecule using a suitable coupling reagent, followed by purification to isolate the product.
Derivatization Chemistries of this compound
This compound is a bifunctional linker designed for subsequent chemical modification. Its two reactive handles—the terminal carboxylic acid and the Fmoc-protected amine—allow for a wide range of derivatization reactions.
Derivatization of the Carboxylic Acid: The terminal acid can be activated using standard coupling reagents (e.g., HATU, HBTU, EDC) and reacted with a nucleophile, most commonly a primary or secondary amine, to form a stable amide bond. peptide.com This is the primary reaction when this compound is used as a building block in SPPS or solution-phase synthesis. It can also be converted to other functionalities, such as esters, through reaction with alcohols. psu.edu
Derivatization of the Amine: The Fmoc group can be removed under standard basic conditions (e.g., 20% piperidine in DMF) to expose a primary amine. This amine is a versatile nucleophile that can undergo various reactions:
Acylation: Reaction with an activated carboxylic acid, acyl chloride, or anhydride to form an amide bond. This is the most common derivatization and is central to its use in linking two different molecules, as seen in the synthesis of PROTACs. dcchemicals.commedchemexpress.com
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Fluorescent Labeling: Reaction with fluorescent probes that have an amine-reactive group, such as NHS esters or isothiocyanates.
The ability to selectively deprotect the amine and then react it, while the other end of the molecule is either protected or already attached to a substrate, is fundamental to its utility as a heterobifunctional linker. The process of converting a molecule into a derivative to improve its analytical detection or chemical properties is a common strategy in analytical and medicinal chemistry. nih.govmdpi-res.com For example, derivatizing an amino acid with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) imparts strong fluorescence, enabling highly sensitive detection by HPLC. nih.govnih.gov Similarly, the functional groups on this compound allow it to be incorporated into larger constructs that can then be analyzed or utilized in biological systems.
Terminal Carboxylic Acid Functionalization Strategies
The terminal carboxylic acid of this compound is a key functional handle for conjugation, typically to amine-containing molecules, through the formation of a stable amide bond. The synthesis of the PEG linker itself can be designed to result in a terminal carboxylic acid. One common strategy involves the use of a starting PEG molecule with a hydroxyl group, which is then modified to introduce the carboxyl functionality.
A widely employed method is the reaction of a hydroxyl-terminated PEG with an acid anhydride, such as succinic anhydride. This reaction results in the formation of a succinate (B1194679) ester, effectively introducing a terminal carboxylic acid. This approach is advantageous due to its simplicity and high efficiency. Another strategy involves the oxidation of a terminal primary alcohol on the PEG chain to a carboxylic acid. However, this method requires careful selection of oxidizing agents to avoid cleavage of the PEG chain. broadpharm.com
Alternatively, the entire Fmoc-protected amino-PEG-acid building block can be assembled in a stepwise manner, incorporating a moiety that already contains the carboxylic acid group. For instance, a short, protected amino acid can be coupled to a PEG chain, ensuring the presence of the terminal carboxyl group from the outset. Many commercially available Fmoc-NH-PEG-acid linkers are synthesized using such controlled, stepwise methods to ensure the precise length and functionality. uci.edubiochempeg.comresearchgate.netnih.govnih.govresearchgate.net
Amine Functionalization Post-Fmoc Deprotection
The Fmoc group serves as a temporary protecting group for the terminal amine. Its removal is a critical step that unmasks the amine, making it available for subsequent conjugation reactions. The Fmoc group is known to be base-labile and is typically removed under mild basic conditions. luxembourg-bio.com
The most common reagent for Fmoc deprotection is a solution of piperidine in an organic solvent, typically N,N-dimethylformamide (DMF). nih.govcreativepegworks.com A 20% solution of piperidine in DMF is widely used and effectively removes the Fmoc group in a short period at room temperature. nih.govjenkemusa.com The mechanism of deprotection involves the abstraction of an acidic proton from the fluorene (B118485) ring by the secondary amine (piperidine), followed by a β-elimination reaction that releases the free amine and a dibenzofulvene-piperidine adduct. jenkemusa.comcam.ac.uk
| Reagent | Solvent | Concentration | Typical Reaction Time | Reference |
|---|---|---|---|---|
| Piperidine | DMF | 20% (v/v) | 10-30 minutes | nih.govcreativepegworks.com |
| 4-Methylpiperidine (4-MP) | DMF | 20% (v/v) | Similar to Piperidine | cam.ac.uk |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | DMF | 2-10% (v/v) | Variable, often shorter | cam.ac.uk |
Formation of Activated Esters (e.g., Succinimidyl Carboxyl Methyl Esters) for Further Conjugation
To facilitate the coupling of the terminal carboxylic acid of this compound with a primary amine on a target molecule, the carboxyl group is often converted into a more reactive "activated ester". This pre-activation strategy enhances the efficiency of the amide bond formation. One of the most common and effective types of activated esters is the N-hydroxysuccinimide (NHS) ester. jenkemusa.com
The formation of an NHS ester involves the reaction of the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The carbodiimide activates the carboxyl group, which is then attacked by the hydroxyl group of NHS to form the NHS ester. This reaction is typically carried out in an anhydrous organic solvent. The nature of the solvent and the specific carbodiimide used can influence the reaction's efficiency and the potential for byproduct formation. luxembourg-bio.com
A specific type of NHS ester is the succinimidyl carboxyl methyl ester (SCM). jenkemusa.comsigmaaldrich.com Fmoc-NH-PEG-SCM is a commercially available reagent that already incorporates this activated ester, simplifying the conjugation process. sigmaaldrich.combeilstein-journals.org These NHS esters are highly reactive towards primary amines at a physiological to slightly basic pH (typically pH 7.2-9) and readily form stable amide bonds. nih.gov The reaction proceeds efficiently at room temperature. nih.gov
| Activating Agent | Coupling Partner | Resulting Activated Ester | Typical Reaction Conditions | Reference |
|---|---|---|---|---|
| EDC or DCC | N-Hydroxysuccinimide (NHS) | NHS Ester | Anhydrous organic solvent, room temperature | luxembourg-bio.com |
| HBTU/HATU | - | In situ activation | Organic solvent, with a base like DIPEA | biochempeg.com |
| COMU | - | In situ activation | Organic solvent, with a base like DIPEA | nih.gov |
Strategies for Controlling PEG Chain Length and Monodispersity in Fmoc-PEG Synthesis
The "14" in this compound signifies a monodisperse polyethylene (B3416737) glycol chain with exactly 14 repeating ethylene (B1197577) oxide units. This monodispersity is a critical attribute for pharmaceutical applications as it ensures a homogeneous product with predictable properties, which is a significant advantage over traditional polydisperse PEGs. Polydisperse PEGs are mixtures of polymers with a range of molecular weights, which can complicate purification and characterization of the final conjugate.
The synthesis of monodisperse PEGs requires controlled, stepwise methods rather than conventional polymerization of ethylene oxide, which inherently produces a distribution of chain lengths. Several strategies have been developed to achieve this high degree of control.
One common approach is the iterative or stepwise synthesis , where defined PEG building blocks are sequentially added to a growing chain. This method often involves the use of a bifunctional PEG monomer that has a reactive group at one end and a protected group at the other. A typical synthetic cycle involves:
Deprotection of the terminal group on the growing PEG chain.
Coupling of the deprotected chain with an excess of the protected PEG monomer.
Purification to remove the excess monomer.
This cycle is repeated until the desired chain length is achieved. The use of solid-phase synthesis can simplify the purification steps, as excess reagents and byproducts can be washed away from the resin-bound PEG chain. Another approach involves using a base-labile protecting group in a one-pot elongation process, which can reduce the number of steps and simplify the synthesis. The choice of protecting groups is critical to ensure that they can be removed without affecting other parts of the molecule.
For the synthesis of this compound, a strategy could involve starting with a smaller, pre-formed amino-PEG-acid and sequentially adding defined PEG units until the chain of 14 is built, followed by the introduction of the Fmoc protecting group. The precise control over each addition step is what guarantees the final monodispersity of the molecule.
Molecular Conjugation and Bioconjugation Applications of Fmoc Nh Peg14 Acid
Fmoc-NH-PEG14-acid as a Constituent in Proteolysis-Targeting Chimeras (PROTACs)
Design Principles and Linker Optimization in PEG-Based PROTACs
The linker is a pivotal component in PROTAC design, profoundly influencing the molecule's properties and biological activity. Linkers composed of polyethylene (B3416737) glycol (PEG) are frequently employed due to their favorable characteristics. The hydrophilic nature of PEG linkers can enhance the solubility and bioavailability of the PROTAC molecule, which is often a challenge due to the high molecular weight of these constructs.
Key design principles for PEG-based PROTAC linkers include:
Length and Flexibility: The linker must be of an optimal length and possess adequate flexibility to allow for the successful formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. If the linker is too short, it may prevent the two proteins from coming together effectively; if it's too long, it might lead to unproductive binding modes. The conformational flexibility of PEG chains is thought to be advantageous in optimizing the geometry of this ternary complex.
Modularity: The synthesis of PROTACs is often a modular process where different ligands and linkers are combined to find the most effective degrader. PEG linkers are available in various discrete lengths, allowing for systematic optimization of the linker component.
Integration of this compound into PROTAC Architectures
This compound is specifically designed for integration into PROTACs via solid-phase synthesis, a common technique for building complex molecules in a stepwise manner. The bifunctional nature of this reagent is key to its utility.
The synthetic strategy generally involves the following steps:
The carboxylic acid end of this compound is coupled to a resin-bound ligand, typically the E3 ligase ligand, through a standard amide bond formation reaction.
The Fmoc protecting group, which is stable to the initial coupling conditions, is then removed using a mild base, such as piperidine (B6355638). This deprotection step exposes the terminal amine of the PEG linker.
The second ligand, which targets the protein of interest and contains a reactive carboxylic acid, is then coupled to the newly exposed amine of the linker, completing the PROTAC structure.
This Fmoc-based strategy allows for the clean, sequential, and directional assembly of the PROTAC molecule, ensuring that the components are linked in the correct order. The use of a discrete PEG linker like the 14-unit version provides precise control over the linker length, which is a critical parameter for efficacy.
The Influence of PEG Linker Length on PROTAC Efficacy and Target Degradation (mechanistic research)
The length of the PEG linker has a direct and significant impact on the efficacy of a PROTAC. This is typically quantified by two key parameters: the DC50 value, which is the concentration of the PROTAC required to degrade 50% of the target protein, and the Dmax value, which represents the maximum percentage of protein degradation achievable. researchgate.net
Mechanistic research has shown that linker length is not just about the distance between the two ligands, but it also influences the stability and cooperativity of the ternary complex. An optimal linker length facilitates favorable protein-protein interactions within the complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.
A study on Bruton's tyrosine kinase (BTK)-targeting PROTACs illustrates the impact of linker length on degradation efficiency. While this particular study utilized a series of reversible covalent PROTACs synthesized through a one-pot reaction with azide-PEG-NHS esters, the results demonstrate a principle that is broadly applicable to PEG-linked PROTACs. The researchers synthesized a series of PROTACs with PEG linkers of varying lengths and evaluated their ability to degrade BTK in Mino cells. The data showed a clear dependence of degradation potency on the linker length.
Data adapted from a study on BTK-targeting reversible covalent PROTACs, illustrating the principle of linker length dependency. The specific linkers in this study were synthesized using azide-PEG-NHS esters.
As the table demonstrates, the degradation potency (DC50) and maximal degradation (Dmax) vary with the number of PEG units in the linker. In this specific example, the PROTAC with a 4-unit PEG linker (RC-1) showed a high degradation potency. This highlights the empirical nature of PROTAC optimization, where a library of linkers with different lengths must often be screened to identify the most effective degrader for a given target and E3 ligase pair.
Role in Peptide and Peptidomimetic Synthesis
Beyond its use in PROTACs, this compound is a valuable reagent in peptide chemistry. The process of covalently attaching PEG chains to peptides, known as PEGylation, is a widely used strategy to improve the therapeutic properties of peptide-based drugs. nih.gov
Synthesis of PEGylated Peptides and Peptide Conjugates
This compound is well-suited for the synthesis of N-terminally PEGylated peptides using Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov In this methodology, a peptide is assembled on a solid support in a stepwise manner.
The synthesis of a PEGylated peptide using this reagent follows a clear protocol:
The desired peptide sequence is first assembled on a solid-phase resin using standard Fmoc/tBu SPPS.
After the final amino acid has been added and its Fmoc group removed, the resin-bound peptide has a free N-terminal amine.
A solution of this compound is then activated and coupled to this N-terminal amine.
The Fmoc group on the PEG linker is subsequently removed.
Finally, the completed PEGylated peptide is cleaved from the resin and purified.
A systematic study on the synthesis of PEGylated analogues of A20FMDV2, a peptide inhibitor of integrin αvβ6, employed various Fmoc-NH-(CH2-CH2-O)n-CH2-COOH and Fmoc-NH-(CH2-CH2-O)n-CH2-CH2-COOH reagents. nih.gov The resin-bound peptide was amidated with the respective PEGylating reagent, followed by Fmoc deprotection and cleavage from the resin. This study successfully produced a series of peptides with discrete PEG chains from 1 to 20 units, demonstrating the robustness of this synthetic approach. nih.gov
Enhancing Peptide Solubility via PEGylation
A primary challenge in the development of peptide therapeutics is their often-poor solubility in aqueous solutions. PEGylation is a proven method to overcome this limitation. The ethylene (B1197577) glycol units of the PEG chain are hydrophilic and can coordinate with water molecules, effectively creating a hydrophilic shell around the peptide. This increased hydrodynamic radius not only improves solubility but can also shield the peptide from proteolytic enzymes, thereby increasing its stability and circulation half-life in the body.
The use of a discrete and defined PEG linker like this compound is advantageous over traditional polydisperse PEG reagents. It ensures that the final product is a single, well-defined molecular entity rather than a mixture of species with different PEG chain lengths. This homogeneity is a critical requirement for therapeutic agents, as it leads to predictable and reproducible pharmacological properties. The study on A20FMDV2 analogues confirmed that all the synthesized PEGylated peptides were less susceptible to proteolytic degradation compared to the non-PEGylated native peptide, underscoring the stabilizing effect of PEGylation. nih.gov
Mentioned Compounds
Applications in Solid-Phase Peptide Synthesizers
The chemical compound this compound is a valuable tool in modern peptide synthesis, particularly within the framework of automated Solid-Phase Peptide Synthesis (SPPS). bachem.com SPPS is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence while the C-terminus is anchored to an insoluble polymer resin. bachem.comresearchgate.net This methodology simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing at the end of each coupling cycle. bachem.com
The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is central to the most common strategy in SPPS today. nih.govnih.gov The Fmoc group serves as a temporary shield for the N-terminal amine of the amino acid. youtube.com Its key advantage lies in its lability to mild basic conditions, typically a solution of piperidine in a polar solvent like dimethylformamide (DMF), which does not affect the acid-labile protecting groups on amino acid side chains or the bond anchoring the peptide to the resin. nih.govpeptide.com This orthogonality is fundamental to the success of the synthesis. peptide.com
Automated peptide synthesizers are frequently designed around Fmoc chemistry. bachem.comnih.gov The deprotection step, which releases a fluorenyl-piperidine adduct, can be monitored in real-time by UV spectroscopy, allowing for automated feedback and control over the synthesis cycles to ensure each step proceeds to completion. nih.govnih.gov
This compound functions as a specialized, bifunctional linker within this process. peptide.com Its structure incorporates:
An Fmoc-protected amine , which allows it to be treated like a standard Fmoc-amino acid during synthesis.
A terminal carboxylic acid , which can be activated and coupled to the free N-terminus of the growing peptide chain on the resin.
A polyethylene glycol (PEG) chain of 14 ethylene oxide units, which imparts hydrophilicity and acts as a flexible spacer. chempep.com
In practice, the synthesizer can be programmed to couple this compound at a specific point in the sequence, typically at the N-terminus. The hydrophilic PEG linker can improve the solvation of the resin-bound peptide, which is particularly beneficial for synthesizing long or hydrophobic sequences that are prone to aggregation. researchgate.net After the peptide synthesis is complete and the final product is cleaved from the resin, the Fmoc group on the PEG linker can be removed, yielding a peptide with a terminal primary amine connected via a long, flexible, and hydrophilic PEG spacer. This amine serves as a reactive handle for subsequent conjugation to other molecules.
Table 1: Role of this compound Components in SPPS
| Component | Chemical Group | Function in Solid-Phase Peptide Synthesis |
| Temporary Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) | Protects the terminal amine during coupling; removed by mild base to allow chain elongation. Its release allows for UV monitoring in automated synthesizers. nih.govnih.gov |
| Reactive End | Carboxylic Acid (-COOH) | Activated (e.g., with DIC/Oxyma) to form an amide bond with the free N-terminus of the resin-bound peptide. |
| Spacer/Modifier | PEG14 (14-unit Polyethylene Glycol) | A hydrophilic linker that increases solubility, reduces aggregation, and provides spatial separation between the peptide and a future conjugation partner. peptide.comchempep.com |
| Reactive Handle | Primary Amine (-NH₂) | Exposed after Fmoc deprotection post-synthesis; serves as a nucleophilic site for further bioconjugation. rapp-polymere.com |
Integration into Advanced Peptide Synthesis Strategies
Beyond standard peptide synthesis, the unique properties of this compound allow for its integration into more advanced synthetic strategies to create complex peptidomimetics, such as reduced peptide bond pseudopeptides and spiroligomers.
Reduced Peptide Bond Pseudopeptides: Pseudopeptides containing reduced amide bonds (psi[CH₂-NH]) in place of standard peptide bonds (-CO-NH-) are of significant interest in drug design. This modification removes the carbonyl group, making the backbone less susceptible to enzymatic degradation by proteases and potentially altering the conformational properties of the peptide. nih.govnih.gov The synthesis of these analogues can be accomplished using an Fmoc-based SPPS strategy. nih.gov The key step is the reductive alkylation of the peptide's N-terminal amine with an Fmoc-protected amino aldehyde. nih.gov
This compound can be incorporated into these structures to enhance their therapeutic potential. After the synthesis of the pseudopeptide sequence on the solid support is complete, the linker can be coupled to the N-terminus. The resulting molecule combines the enzymatic stability of the pseudopeptide backbone with the beneficial pharmacokinetic properties imparted by the PEG chain, such as increased solubility and a longer circulation half-life. chempep.com The removal of the carbonyl in the reduced bond also introduces a protonable amine, which can influence the molecule's charge and interactions. mdpi.com
Spiroligomers: Spiroligomers are a class of rigid, shape-programmable peptidomimetics constructed from stereochemically defined, cyclic bis-amino acid building blocks. digitellinc.comnih.gov These ladder-like molecules have applications as catalysts, molecular sensors, and inhibitors of protein-protein interactions. nih.govtemple.edu The development of Fmoc-based solid-phase synthesis protocols has revolutionized the production of spiroligomers, enabling their assembly on automated synthesizers. digitellinc.comtemple.eduresearchgate.net This approach allows for the use of high-yield cleavable linkers and facilitates the creation of diverse and highly functionalized structures. nih.govtemple.edu
This compound can be used to append a flexible, hydrophilic tail to the rigid spiroligomer scaffold. This is achieved by coupling the linker to the terminus of the spiroligomer during the automated solid-phase synthesis. This modification can be used to modulate the solubility and biological behavior of the spiroligomer, potentially improving its utility in aqueous biological systems or enabling its use in the construction of larger, more complex molecular architectures.
Diverse Bioconjugation Methodologies Employing this compound
This compound is a heterobifunctional linker, meaning it possesses two different reactive functionalities: a base-labile Fmoc-protected amine and a terminal carboxylic acid. creativepegworks.combroadpharm.com This dual nature allows for a wide array of sequential and specific bioconjugation reactions.
Amine-Reactive Conjugation Strategies
This strategy utilizes the carboxylic acid terminus of this compound to label molecules containing primary amines. thermofisher.com Primary amines are abundant in biological molecules, found at the N-terminus of all proteins and on the side chain of lysine (B10760008) residues, making them a common target for conjugation. thermofisher.comaatbio.com
To make the carboxylic acid reactive toward amines, it is typically converted into an active ester, most commonly an N-hydroxysuccinimide (NHS) ester. thermofisher.combroadpharm.com This activation is often achieved using carbodiimide (B86325) chemistry. The resulting Fmoc-NH-PEG14-NHS ester is an amine-reactive reagent that readily couples with primary amines under physiological or slightly alkaline conditions (pH 7.2-9) to form a highly stable amide bond. rapp-polymere.comaatbio.combroadpharm.com
This approach is widely used for:
PEGylating Proteins and Peptides: Attaching the PEG linker to a protein can enhance its solubility, stability, and circulation time while reducing its immunogenicity. chempep.com
Modifying Amine-Coated Surfaces: The linker can be used to functionalize surfaces for diagnostic or material science applications.
Synthesizing Complex Probes: The Fmoc-NH-PEG14-NHS ester can be reacted with an amine-containing biomolecule, leaving the Fmoc group intact for subsequent removal and further conjugation at that now-free amine terminus. broadpharm.com
Table 2: Amine-Reactive Conjugation via NHS Ester Formation
| Reactant 1 | Reactant 2 | Coupling Condition | Resulting Bond |
| Fmoc-NH-PEG14-NHS ester | Biomolecule with primary amine (R-NH₂) | Aqueous buffer, pH 7.2–9 | Stable Amide Bond |
Carboxylic Acid-Mediated Conjugation Methods
This approach leverages the other end of the linker—the Fmoc-protected amine. The Fmoc group is exceptionally stable during many chemical reactions but can be selectively and cleanly removed under mild basic conditions, most often with 20% piperidine in DMF, to expose a primary amine. rapp-polymere.comcreativepegworks.com
This newly liberated amine is nucleophilic and can be coupled to a molecule containing a carboxylic acid. The reaction is a standard amide bond formation, identical to the chemistry used in peptide synthesis. peptide.com It is typically mediated by a coupling agent like a carbodiimide (e.g., EDC) and an activator (e.g., NHS or Oxyma) to facilitate the creation of a stable amide linkage. This allows for the conjugation of the PEG linker to proteins at their C-terminus or at aspartic acid/glutamic acid side chains, or to any small molecule or surface that possesses a carboxyl group.
Crosslinking Applications in Macromolecular Assembly
As a heterobifunctional reagent, this compound is an effective crosslinker for creating complex macromolecular assemblies. creativepegworks.com It can covalently connect two different molecules in a controlled, stepwise manner.
For example, to link Protein A (containing an accessible amine) to Protein B (containing an accessible carboxyl group), the following steps can be taken:
The carboxylic acid of this compound is activated (e.g., as an NHS ester) and reacted with a primary amine on Protein A.
The resulting conjugate (Protein A-PEG14-NH-Fmoc) is purified to remove excess reagents.
The Fmoc group is removed with piperidine to expose the terminal amine (Protein A-PEG14-NH₂).
This conjugate is then reacted with a carboxylic acid on Protein B using carbodiimide chemistry to form the final cross-linked product: Protein A-PEG14-Protein B.
The PEG14 spacer provides significant spatial separation between the two macromolecules, which can be crucial for preserving their individual structures and functions. This methodology is also applied in materials science, for instance, in the formation of peptide-based hydrogels where the linkers can form cross-linking bridges between self-assembling peptide fibers, influencing the material's mechanical and physical properties. nih.govnih.govresearchgate.net
Conjugation to Ligands and Other Biomolecules for Research Probes
A prominent application of this compound is in the synthesis of sophisticated molecular probes for research, particularly in the field of chemical biology. Its most notable use is as a linker in the construction of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comdcchemicals.commedchemexpress.com
PROTACs are bifunctional molecules designed to hijack the cell's own protein disposal machinery (the ubiquitin-proteasome system) to destroy a specific target protein. medchemexpress.com A PROTAC consists of two distinct ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. medchemexpress.com The linker's role is critical, as its length and composition determine the ability of the PROTAC to form a stable ternary complex between the target protein and the E3 ligase, which is a prerequisite for protein degradation.
This compound is an ideal building block for PROTAC linkers. medchemexpress.comdcchemicals.com The synthesis typically involves coupling one ligand (e.g., an amine-containing E3 ligase binder) to the carboxylic acid end of the PEG linker. Following Fmoc deprotection, the second ligand (e.g., a carboxyl-containing inhibitor of the target protein) is coupled to the newly exposed amine. The PEG14 chain provides a flexible, hydrophilic spacer of a defined length that can effectively bridge the two proteins.
Table 3: Application of this compound in PROTAC Synthesis
| PROTAC Component | Example | Role | Conjugation via this compound |
| Target Protein Ligand | A small molecule inhibitor | Binds selectively to the protein targeted for degradation. | Coupled to one end of the linker (e.g., the amine end after Fmoc deprotection). |
| Linker | This compound | Covalently connects the two ligands and optimizes their spatial orientation for ternary complex formation. medchemexpress.com | Serves as the core scaffold of the linker. |
| E3 Ligase Ligand | Thalidomide, Pomalidomide | Recruits a specific E3 ubiquitin ligase (e.g., Cereblon). | Coupled to the other end of the linker (e.g., the carboxylic acid end). |
Materials Science and Nanotechnology Research Applications of Fmoc Nh Peg14 Acid
Development of Functional Polymers with Fmoc-NH-PEG14-acid Moieties
This compound can be utilized as a versatile building block in the synthesis of functional polymers. The terminal carboxylic acid group can be activated to react with amine- or hydroxyl-containing monomers or polymers, thereby incorporating the Fmoc-protected amine and the PEG spacer into the polymer backbone or as a side chain.
The presence of the PEG chain can significantly influence the properties of the resulting polymer, enhancing its solubility in aqueous media and potentially reducing non-specific protein adsorption, a crucial feature for biomedical applications. The Fmoc-protected amine serves as a latent reactive site. Once the polymer has been synthesized and purified, the Fmoc group can be removed under mild basic conditions to expose a primary amine. This newly available amine can then be used for further functionalization, such as the attachment of bioactive molecules, targeting ligands, or cross-linking agents. This strategy allows for the creation of well-defined, multifunctional polymeric materials with precise control over their architecture and properties.
Nanomaterial Functionalization and Surface Engineering
The unique structural components of this compound make it an ideal candidate for the functionalization and surface engineering of a variety of nanomaterials.
Single-walled carbon nanotubes (SWNTs) possess exceptional mechanical and electronic properties but are notoriously insoluble in most solvents, which limits their processability and application in biological systems. Non-covalent functionalization with amphiphilic molecules is a promising strategy to overcome this challenge without disrupting the desirable electronic structure of the nanotubes.
The Fmoc group of Fmoc-PEG derivatives can strongly interact with the graphitic surface of SWNTs through π-π stacking interactions. This interaction anchors the molecule to the nanotube surface, while the hydrophilic PEG chain extends into the aqueous medium, promoting dispersion and stability. nih.govfrontiersin.orgdoaj.org Research on Fmoc-amino acid-PEG conjugates with varying PEG lengths (molecular weights of 2,000, 5,000, and 12,000 Da) has demonstrated the effectiveness of this approach. nih.govfrontiersin.orgdoaj.org In these studies, the Fmoc-amino acid end of the molecule adsorbs onto the SWNT surface, and the PEG chains act as a steric barrier, preventing aggregation. nih.govfrontiersin.orgdoaj.org
It was found that longer PEG chains generally provide better long-term stability in aqueous suspension. nih.gov For instance, SWNTs functionalized with an Fmoc-cysteine-PEG12000 derivative remained suspended in deionized water for up to 5 weeks. nih.govdoaj.org While specific data for a short PEG14 chain is not available, the same principle of non-covalent attachment via the Fmoc group and aqueous stabilization via the PEG chain would apply. The shorter PEG length of this compound would likely result in a thinner hydrophilic layer around the nanotubes compared to the longer chain derivatives studied.
| Fmoc-PEG Derivative | PEG Molecular Weight (Da) | Observed Suspension Time in Water |
|---|---|---|
| Fmoc-cysteine-PEG5000 | 5,000 | Up to 1 week nih.govdoaj.org |
| Fmoc-cysteine-PEG12000 | 12,000 | Up to 5 weeks nih.govdoaj.org |
PEGylated surfaces are widely employed to reduce non-specific biofouling on materials used in biomedical devices, biosensors, and drug delivery systems. ucr.edu this compound can be used to create such functional coatings. The carboxylic acid terminus can be covalently attached to surfaces functionalized with amine groups. Subsequent removal of the Fmoc group exposes a terminal amine on the surface, which can then be used for the immobilization of specific biomolecules, such as antibodies or enzymes.
This approach allows for the creation of surfaces that are both resistant to non-specific adsorption and capable of specific biological recognition. The PEG14 spacer would provide a short, hydrophilic linker that holds the immobilized biomolecule away from the surface, potentially improving its accessibility and function. Research has shown that peptide-PEG amphiphiles can be used to create cytophobic coatings that significantly reduce the adhesion of mammalian cells and biofilm formation. peptide.com
This compound can play a crucial role in the design of sophisticated nanocarriers for drug delivery. The heterobifunctional nature of the molecule allows it to act as a versatile linker, connecting different components of a nanocarrier system. For example, the carboxylic acid can be conjugated to an amine group on a drug molecule or a nanoparticle core. After deprotection, the newly exposed amine can be reacted with a targeting ligand or another functional moiety.
A study on a series of PEGylated Fmoc-amino acid conjugates demonstrated their ability to self-assemble into nanomicelles and effectively encapsulate the anticancer drug paclitaxel (B517696). nih.gov The study highlighted that the interactions between the Fmoc groups (π-π stacking and hydrophobic interactions) were key drivers for the formation of stable micelles with high drug-loading capacity. nih.gov While this study used PEG2000, the fundamental principles of self-assembly driven by the hydrophobic Fmoc group and stabilization by the hydrophilic PEG chain would be applicable to derivatives with a shorter PEG14 chain. Such nanocarriers developed with Fmoc-PEG derivatives have been proposed as promising systems for delivering various therapeutic agents. nih.govfrontiersin.org
Research on PEG-based Hydrogels for Advanced Material Constructs
Hydrogels are three-dimensional, cross-linked polymer networks that can absorb large amounts of water. They are extensively studied for applications in tissue engineering, drug delivery, and as scaffolds for cell culture. Fmoc-peptide and Fmoc-amino acid derivatives are well-known for their ability to self-assemble into nanofibrous structures that can form hydrogels. nih.gov
The incorporation of PEG chains into these self-assembling systems can modulate the mechanical properties and bioactivity of the resulting hydrogels. This compound could be incorporated into peptide sequences to create peptide-PEG conjugates. The self-assembly would be driven by the Fmoc groups and intermolecular interactions between the peptide segments, while the PEG chains would contribute to the hydrophilicity and potentially influence the network structure of the hydrogel.
| Component | Role in Hydrogel Formation | Potential Contribution of this compound |
|---|---|---|
| Fmoc-group | Drives self-assembly via π-π stacking and hydrophobic interactions | Initiates the formation of nanofibrous networks |
| Peptide/Amino Acid | Provides hydrogen bonding and specific biological interactions | Forms the primary structure of the self-assembling fibers |
| PEG Chain | Imparts hydrophilicity and can act as a cross-linker | Enhances water retention and allows for covalent cross-linking after deprotection |
| Carboxylic Acid | Provides a site for covalent attachment | Allows for conjugation to other molecules or surfaces |
Computational and Theoretical Investigations of Fmoc Nh Peg14 Acid Architectures
Molecular Dynamics Simulations of Fmoc-PEG Conjugates and Their Interactions
Molecular dynamics (MD) simulations offer a powerful lens to examine the dynamic nature of Fmoc-PEG conjugates like Fmoc-NH-PEG14-acid. While specific MD studies on this exact molecule are not extensively documented in public literature, a wealth of information can be gleaned from simulations of closely related Fmoc-peptide and PEGylated systems. These studies highlight the fundamental interactions that govern the behavior of such molecules in aqueous and other environments.
A primary driver of the structural organization of Fmoc-containing molecules is the strong tendency of the fluorenyl group to engage in π-π stacking interactions. researchgate.net MD simulations of Fmoc-dipeptides have demonstrated that these molecules rapidly self-assemble in aqueous solutions, forming well-ordered nanostructures. researchgate.net The driving force for this assembly is the aromatic stacking of the Fmoc groups, which arrange into stable configurations like T-shaped and herringbone structures. researchgate.net This hydrophobic interaction creates a core, which is then stabilized by interactions of the more hydrophilic parts of the molecule with the surrounding water. researchgate.net In the case of this compound, the hydrophobic Fmoc group would similarly be expected to influence its aggregation behavior and interaction with other aromatic molecules, such as certain drug compounds. nih.gov For instance, the high loading capacity of paclitaxel (B517696) in PEG-Fmoc nanomicelles is attributed in large part to Fmoc/paclitaxel π-π stacking interactions. nih.gov
Simulations have also been employed to understand the interactions between PEG chains and other molecules. For example, studies have quantified the interactions between PEG and individual amino acids to predict protein folding. nih.gov Furthermore, simulations have shown that PEG chains can influence the binding affinity of conjugated molecules to their receptors, sometimes reducing it due to steric hindrance. nih.gov
The interplay between the hydrophobic, rigid Fmoc group and the hydrophilic, flexible PEG chain in this compound dictates its amphiphilic character. In aqueous solution, it is expected that these molecules would exhibit complex self-assembly behavior, potentially forming micelles or other aggregates where the Fmoc groups are sequestered from the water, and the PEG chains are exposed to the solvent. The following table summarizes the key interactions observed in MD simulations of related Fmoc-PEG systems.
| Interacting Moiety | Interacting Partner | Type of Interaction | Significance in this compound |
| Fmoc group | Another Fmoc group | π-π stacking | Drives self-assembly and aggregation. |
| Fmoc group | Aromatic drug molecules | π-π stacking | Facilitates drug loading in nanocarriers. nih.gov |
| PEG chain | Water | Hydrogen bonding | Confers hydrophilicity and solubility. |
| PEG chain | Proteins/Peptides | van der Waals, electrostatic | Influences conformation and shields from proteolysis. nih.gov |
Quantum Chemical Studies on this compound Conformations and Reactivity
The reactivity of the terminal carboxylic acid group is a key functional aspect of this compound. Quantum chemical calculations can be used to determine properties like the acidity (pKa) of the carboxyl proton and the susceptibility of the carboxyl carbon to nucleophilic attack, which is central to its conjugation chemistry (e.g., activation to an NHS ester). broadpharm.com Computational analyses of the aminolysis of NHS esters, for instance, can predict reaction rates and help in optimizing reaction conditions to minimize side reactions. broadpharm.com
Furthermore, quantum chemistry can be used to study the non-covalent interactions that are critical to the molecule's function. The nature of the π-π stacking of the Fmoc group can be precisely characterized by calculating the interaction energies and geometries of stacked dimers. These calculations can provide benchmarks for the force fields used in classical MD simulations. A multi-scale approach combining DFT with MD simulations has been shown to be effective in studying the interaction between PEG carriers and drug molecules, revealing how covalent attachment and van der Waals forces contribute to binding affinity. nih.gov
The table below outlines the types of data that can be obtained from quantum chemical studies on fragments of or molecules analogous to this compound and their relevance.
| Calculated Property | Relevance to this compound | Computational Method |
| Torsional energy profile of PEG units | Understanding the flexibility and conformational preferences of the PEG chain. | Density Functional Theory (DFT) |
| Deprotonation energy of carboxylic acid | Predicting the pKa and reactivity of the acid terminus. | DFT with a solvation model |
| Electrostatic potential map | Visualizing the electron-rich and electron-poor regions, indicating sites for electrophilic and nucleophilic attack. | DFT |
| Binding energy of Fmoc dimers | Quantifying the strength of π-π stacking interactions. | DFT with dispersion corrections |
| Reaction energies of conjugation | Determining the favorability of reactions, such as esterification of the carboxylic acid. nih.gov | DFT |
Future Research Directions and Innovative Applications of Fmoc Nh Peg14 Acid
Exploration of Novel Derivatization Chemistries and Orthogonal Protection Strategies
The inherent bifunctionality of Fmoc-NH-PEG14-acid serves as a foundation for more complex chemical architectures. Future research is focused on expanding the chemical toolbox for this linker through novel derivatization and advanced orthogonal protection strategies.
One area of active investigation is the introduction of "clickable" functional groups, such as azides and alkynes, onto the PEG backbone or as modifications of the terminal ends. This would enable the use of bioorthogonal chemistry, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), for the site-specific and efficient conjugation of various molecules in complex biological environments. nih.govnih.govwikipedia.org The synthesis of azide- or alkyne-modified versions of this compound would allow for a modular approach to constructing intricate molecular probes and therapeutic agents. nih.gov
Furthermore, the development of heterotrifunctional linkers based on the this compound scaffold is a promising avenue. By incorporating a third, orthogonally protected functional group, researchers can synthesize dual-drug conjugates or attach both a targeting moiety and an imaging agent to a single molecule. nih.gov For instance, a version of the linker could be synthesized with an additional protecting group that is labile under different conditions than the Fmoc group, allowing for sequential and site-specific modifications. rsc.orgmdpi.com
The table below summarizes potential novel derivatizations of this compound and the corresponding orthogonal protection strategies that could be employed.
| Derivatization | Functional Groups | Orthogonal Protecting Groups | Potential Applications |
| Clickable Linker | Azide, Alkyne | Fmoc, Boc, Trityl | Bioorthogonal labeling, in-cell synthesis of PROTACs (CLIPTACs) precisepeg.com |
| Heterotrifunctional Linker | Amine, Carboxylic Acid, Thiol | Fmoc, Alloc, Thioester | Dual-drug conjugates, targeted imaging agents |
| Branched Linker | Multiple terminal functional groups | Fmoc, specialized branching cores | High drug-to-antibody ratio (DAR) ADCs, multivalent targeting ligands broadpharm.comaxispharm.com |
| Cleavable Linker | Disulfide, Ester, Hydrazone | Fmoc, acid-labile groups | Stimuli-responsive drug release in specific microenvironments broadpharm.comaxispharm.com |
Development of Advanced Chemical Biology Tools and Targeted Molecular Probes
The unique properties of this compound make it an ideal building block for the creation of sophisticated chemical biology tools and targeted molecular probes. The extended PEG chain can serve as a flexible spacer to which various functional units can be attached, enabling the study of complex biological processes.
A significant future direction is the development of stimuli-responsive or "smart" PROTACs and other bioconjugates. By incorporating environmentally sensitive moieties into the linker, it is possible to control the activity of the molecule in a spatial and temporal manner. For example, photoswitchable linkers containing groups like azobenzene (B91143) can be integrated into a PROTAC synthesized using an this compound backbone. precisepeg.com This would allow for the light-induced activation or deactivation of protein degradation, providing precise control over cellular processes. Similarly, linkers that are cleavable by specific enzymes or in response to changes in pH or redox potential are being explored for targeted drug release in diseased tissues. biochempeg.comtechnologynetworks.com
Moreover, this compound can be utilized in the synthesis of targeted molecular probes for imaging and diagnostics. The carboxylic acid terminus can be conjugated to a targeting ligand, such as a peptide or small molecule, while the deprotected amine can be coupled to a fluorescent dye, a radionuclide, or a contrast agent. purepeg.com The PEG14 spacer helps to prevent quenching of the fluorescent signal and improves the pharmacokinetic properties of the probe, leading to enhanced imaging contrast and sensitivity.
The following table details research findings related to the use of functionalized PEG linkers in the development of advanced chemical biology tools.
| Research Area | Key Findings | Potential Impact |
| Photoswitchable PROTACs | Azobenzene-containing linkers allow for reversible control of PROTAC activity with light. precisepeg.com | Precise spatiotemporal control of protein degradation for research and therapeutic applications. |
| Enzyme-cleavable Linkers | Linkers containing peptide sequences recognized by tumor-specific proteases enable targeted drug release. mdpi.com | Increased therapeutic window and reduced off-target toxicity of cytotoxic drugs. |
| Bioorthogonal Probes | Clickable PEG linkers facilitate the in situ labeling of biomolecules in living cells. nih.govwikipedia.org | Real-time tracking and visualization of biological processes without disrupting cellular function. |
| Peptide-Drug Conjugates (PDCs) | Long PEG linkers improve the stability and tumor penetration of peptide-based therapeutics. mdpi.comnih.govmdpi.com | Enhanced efficacy of targeted cancer therapies. |
Integration into Next-Generation Molecular Scaffolds and Linkers for Complex Systems
The versatility of this compound extends beyond its use as a linear, bifunctional linker. It is increasingly being integrated into more complex, next-generation molecular scaffolds to address challenges in drug delivery and targeted therapy.
One such area is the development of multi-arm or branched PEG linkers. By using a central core to which multiple this compound arms can be attached, it is possible to create scaffolds that can carry a higher payload of drugs or targeting ligands. broadpharm.combiochempeg.com In the context of antibody-drug conjugates (ADCs), this can lead to a higher drug-to-antibody ratio (DAR), potentially increasing the potency of the ADC. axispharm.com These branched structures can also be designed to have a combination of different functional groups, allowing for the creation of multifunctional nanocarriers for simultaneous imaging and therapy.
Another innovative application is the use of this compound in the construction of macrocyclic PROTACs. precisepeg.com By synthesizing a linker with two reactive ends that can be cyclized, researchers can create more rigid and pre-organized PROTAC structures. This conformational constraint can lead to improved selectivity for the target protein and enhanced ternary complex formation with the E3 ligase, resulting in more potent and specific protein degradation.
Furthermore, the principles of supramolecular chemistry are being applied to create self-assembling systems based on Fmoc-protected peptide-PEG conjugates. nih.gov These systems can form nanoparticles or hydrogels for controlled drug release, with the Fmoc group playing a key role in driving the self-assembly process. The PEG14 chain provides the necessary hydrophilicity and biocompatibility for these materials.
The table below outlines the integration of PEG linkers into advanced molecular scaffolds.
| Scaffold Type | Description | Advantages and Research Focus |
| Multi-Arm PEG Scaffolds | A central core with multiple radiating PEG arms, each potentially functionalized. biochempeg.com | Increased drug loading capacity, multivalent targeting, development of multifunctional nanomedicines. broadpharm.com |
| Macrocyclic Linkers | Linkers that form a ring structure to connect the two ends of a bifunctional molecule. precisepeg.com | Enhanced target selectivity, improved potency of PROTACs, reduced off-target effects. |
| Supramolecular Assemblies | Self-assembling systems based on peptide-PEG conjugates forming nanostructures. nih.gov | Controlled and sustained drug release, development of novel biomaterials for tissue engineering. |
| Heterotrifunctional Platforms | Linear or branched linkers with three distinct and orthogonally reactive sites. nih.gov | Co-delivery of multiple therapeutic agents with different mechanisms of action to overcome drug resistance. |
Q & A
Q. What are the standard protocols for synthesizing Fmoc-NH-PEG14-acid, and how can purity be optimized during synthesis?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The PEG spacer (PEG14) is introduced via Fmoc-protected PEG-acid building blocks. To optimize purity:
- Use HPLC-grade solvents and high-purity reagents to minimize side reactions.
- Employ iterative coupling steps (e.g., HBTU/DIPEA activation) with real-time monitoring via LC-MS to detect incomplete reactions .
- Purify via reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA). Purity ≥95% is achievable with ≥3 purification cycles .
Q. How should this compound be characterized to confirm structural integrity?
- Methodological Answer : Combine multiple analytical techniques:
- NMR (¹H and ¹³C): Verify PEG chain length (14 ethylene oxide units) and Fmoc-group integrity. PEG protons appear as a singlet at δ ~3.6 ppm .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M-H]⁻ peak at ~950-1000 Da range).
- HPLC : Assess purity and detect PEG-related impurities (e.g., PEG diacids from oxidation) .
Advanced Research Questions
Q. What experimental strategies resolve solubility challenges when conjugating this compound to hydrophobic peptides?
- Methodological Answer : PEG14’s hydrophilicity can be offset by peptide hydrophobicity. Mitigation strategies include:
- Buffer Optimization : Use DMSO (10-20% v/v) in aqueous buffers (e.g., PBS pH 7.4) to enhance solubility during conjugation.
- Stepwise Conjugation : Attach PEG14 after peptide synthesis to avoid steric hindrance during SPPS.
- Ultrasound-Assisted Dissolution : Apply low-power sonication (30 sec pulses) to disrupt aggregates without degrading the PEG chain .
Q. How can conflicting NMR and MS data for this compound derivatives be systematically analyzed?
- Methodological Answer : Contradictions often arise from PEG polydispersity or residual solvents:
- Polydispersity : PEG chains may vary by ±1–2 ethylene oxide units, causing MS peaks to split. Use MALDI-TOF MS for higher resolution .
- Solvent Artifacts : Residual DMF or TFA adducts in MS (e.g., [M+Na]⁺ or [M+TFA]⁻). Compare with control spectra of pure solvents .
- Quantitative NMR (qNMR) : Integrate Fmoc aromatic protons (δ ~7.2–7.8 ppm) against a known internal standard (e.g., maleic acid) to validate purity .
Q. What are the critical considerations for designing in vivo studies using this compound-drug conjugates?
- Methodological Answer : Focus on pharmacokinetics and biocompatibility:
- PEG Chain Length : PEG14 (MW ~600 Da) balances renal clearance avoidance and reduced immunogenicity compared to longer chains (e.g., PEG20).
- Linker Stability : Test hydrolytic stability at physiological pH (7.4) and in lysosomal buffers (pH 5.0) via LC-MS over 24–72 hours.
- Biodistribution : Use fluorescently tagged conjugates (e.g., Cy5) and IVIS imaging to track tissue accumulation .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
